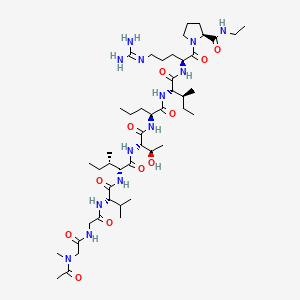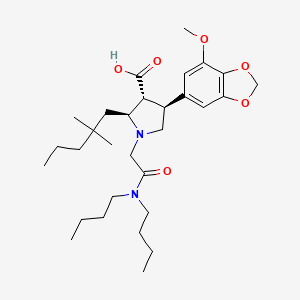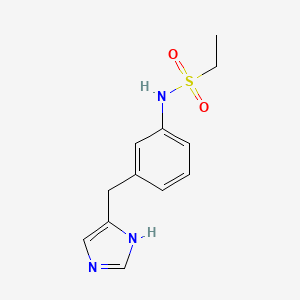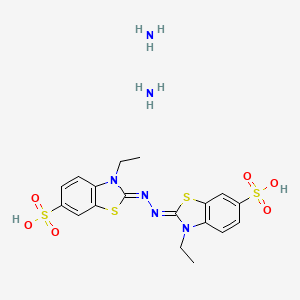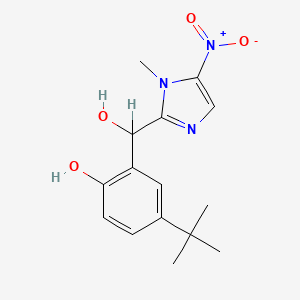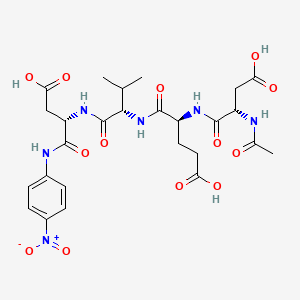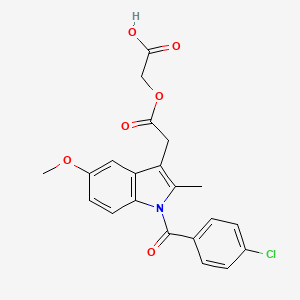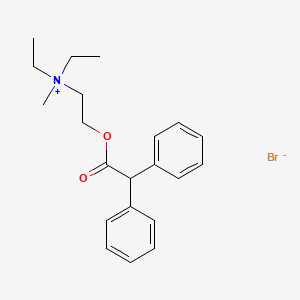
Adiphenine methyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adiphenine methyl bromide is a biochemical.
Wissenschaftliche Forschungsanwendungen
Overview of Methyl Bromide Research
Methyl bromide is extensively used as a fumigant for pre-plant and post-harvest pest control. However, due to its potential impact on the ozone layer and human health, significant research has been conducted to find alternatives and assess its various applications. Below are summaries of several studies related to methyl bromide, focusing on different aspects of its use and research into alternatives.
Alternatives to Methyl Bromide
Agricultural Applications : Research led by Schneider et al. (2003) provides an overview of the United States Department of Agriculture's initiatives to develop alternatives to methyl bromide in agricultural settings, particularly for crops like strawberries, peppers, and tomatoes (Schneider et al., 2003).
Stored-Product and Quarantine Insects : Fields and White (2002) discuss alternatives for controlling insects in stored products and quarantine applications, considering physical control methods and fumigant replacements such as phosphine and sulfuryl fluoride (Fields & White, 2002).
Nematode Management : Zasada et al. (2010) explore alternative control measures for nematodes in the absence of methyl bromide, emphasizing the need for greater knowledge of nematode biology to achieve effective control (Zasada et al., 2010).
Volatilization from Agricultural Fields : Majewski et al. (1995) investigated the volatilization rates of methyl bromide from tarped and nontarped fields, providing insights into the environmental impact of its agricultural use (Majewski et al., 1995).
Economic Aspects of Alternatives : Aegerter and Folwell (2000) analyzed the economic implications of alternative treatments to methyl bromide for postharvest and quarantine treatment of fresh fruits, a crucial aspect for agricultural economics (Aegerter & Folwell, 2000).
Environmental and Health Impact : Gemmill et al. (2013) investigated the effects of residential proximity to methyl bromide use on birth outcomes, highlighting potential health risks associated with its use near residential areas (Gemmill et al., 2013).
Environmental Degradation : Lubulwa et al. (1999) discussed incorporating the impacts of atmospheric environmental degradation in research evaluations, especially concerning the potential ban of methyl bromide due to its ozone-depleting properties (Lubulwa et al., 1999).
Eigenschaften
CAS-Nummer |
6113-04-8 |
|---|---|
Produktname |
Adiphenine methyl bromide |
Molekularformel |
C21H28BrNO2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6113-04-8 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



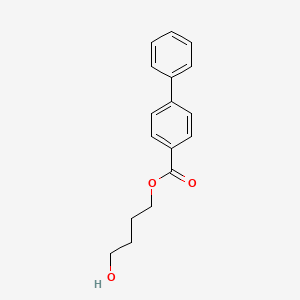
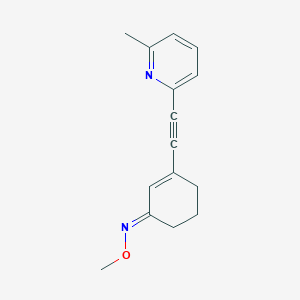
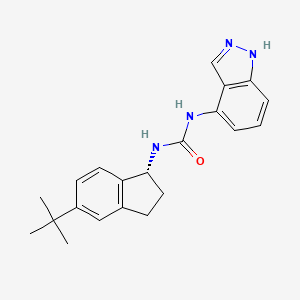
![4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide](/img/structure/B1664303.png)

![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)
